molecular formula C23H30N4O4S B2895453 7-(4-{[1,4'-BIPIPERIDIN]-1'-YL}-4-OXOBUTYL)-6-SULFANYLIDENE-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINAZOLIN-8-ONE CAS No. 688054-39-9

7-(4-{[1,4'-BIPIPERIDIN]-1'-YL}-4-OXOBUTYL)-6-SULFANYLIDENE-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINAZOLIN-8-ONE

Cat. No.: B2895453
CAS No.: 688054-39-9
M. Wt: 458.58
InChI Key: XAQWRIKGSCIICZ-UHFFFAOYSA-N
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Description

7-(4-{[1,4’-BIPIPERIDIN]-1’-YL}-4-OXOBUTYL)-6-SULFANYLIDENE-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINAZOLIN-8-ONE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the quinazolinone family, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-{[1,4’-BIPIPERIDIN]-1’-YL}-4-OXOBUTYL)-6-SULFANYLIDENE-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINAZOLIN-8-ONE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the quinazolinone core, followed by the introduction of the bipiperidinyl and oxobutyl groups. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The bipiperidinyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-(4-{[1,4’-BIPIPERIDIN]-1’-YL}-4-OXOBUTYL)-6-SULFANYLIDENE-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINAZOLIN-8-ONE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

7-[4-oxo-4-(4-piperidin-1-ylpiperidin-1-yl)butyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O4S/c28-21(26-11-6-16(7-12-26)25-8-2-1-3-9-25)5-4-10-27-22(29)17-13-19-20(31-15-30-19)14-18(17)24-23(27)32/h13-14,16H,1-12,15H2,(H,24,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAQWRIKGSCIICZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCN(CC2)C(=O)CCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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